molecular formula C13H18N2O6 B12388859 N1-Cyclopropylmethylpseudouridine

N1-Cyclopropylmethylpseudouridine

Cat. No.: B12388859
M. Wt: 298.29 g/mol
InChI Key: GMXIJIMESYOESF-RRPPZXBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Cyclopropylmethylpseudouridine is a purine nucleoside analogue known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclopropylmethylpseudouridine involves the chemical modification of pseudouridine.

Industrial Production Methods: the general approach involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N1-Cyclopropylmethylpseudouridine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while substitution reactions can yield various substituted nucleosides .

Scientific Research Applications

N1-Cyclopropylmethylpseudouridine has several scientific research applications:

Mechanism of Action

N1-Cyclopropylmethylpseudouridine exerts its effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell proliferation and survival, leading to the selective killing of cancer cells .

Comparison with Similar Compounds

Uniqueness: N1-Cyclopropylmethylpseudouridine is unique due to its cyclopropylmethyl group, which enhances its antitumor activity and stability compared to other nucleoside analogues .

Biological Activity

N1-Cyclopropylmethylpseudouridine is a modified nucleoside that has garnered attention for its potential applications in RNA therapeutics and vaccine development. This article delves into its biological activity, mechanisms of action, and implications for therapeutic use, supported by various research findings.

Chemical Structure and Modification

This compound is a derivative of pseudouridine, characterized by the addition of a cyclopropylmethyl group at the N1 position of the pseudouridine base. This modification is significant as it enhances the stability and functionality of RNA molecules, particularly in mRNA therapeutics.

  • Stability and Translation Efficiency :
    • This compound improves the stability of RNA molecules, which is crucial for their function in translation. Modifications like pseudouridine and its derivatives have been shown to enhance ribosome loading and alter translation dynamics, leading to increased protein expression levels in various cellular systems .
  • Reduction of Immunogenicity :
    • One of the key advantages of incorporating modified nucleosides such as this compound into mRNA is their ability to evade immune detection. Studies have demonstrated that these modifications can diminish the activation of innate immune sensors, thus reducing inflammatory responses when used in therapeutic contexts .

Comparative Analysis with Other Modifications

The following table summarizes the comparative effects of this compound with other nucleoside modifications:

ModificationStabilityTranslational CapacityImmunogenicity Reduction
This compoundHighHighSignificant
N1-MethylpseudouridineModerateVery HighModerate
PseudouridineLowModerateLow

Case Studies and Experimental Evidence

  • mRNA Vaccines :
    • A pivotal study highlighted that mRNA vaccines utilizing N1-methylpseudouridine showed significantly improved efficacy against COVID-19 compared to unmodified mRNA. This suggests that similar modifications could enhance the performance of other RNA-based therapies .
  • Cell-Free Systems :
    • In vitro experiments demonstrated that mRNAs modified with this compound exhibited enhanced translation efficiency and stability compared to standard mRNA constructs. This was attributed to increased ribosome pausing and density on the modified transcripts .
  • Therapeutic Applications :
    • The application of this compound in developing antiviral therapies has been explored. Its structural properties allow for better interaction with target RNA sequences, potentially increasing the efficacy of antiviral drugs .

Properties

Molecular Formula

C13H18N2O6

Molecular Weight

298.29 g/mol

IUPAC Name

1-(cyclopropylmethyl)-5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C13H18N2O6/c16-5-8-9(17)10(18)11(21-8)7-4-15(3-6-1-2-6)13(20)14-12(7)19/h4,6,8-11,16-18H,1-3,5H2,(H,14,19,20)/t8-,9?,10+,11+/m1/s1

InChI Key

GMXIJIMESYOESF-RRPPZXBKSA-N

Isomeric SMILES

C1CC1CN2C=C(C(=O)NC2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O

Canonical SMILES

C1CC1CN2C=C(C(=O)NC2=O)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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